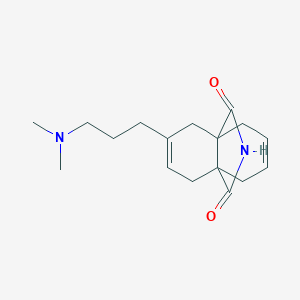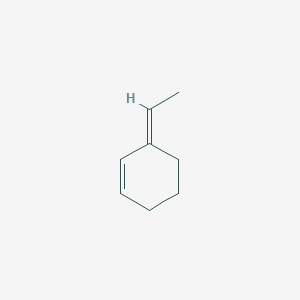![molecular formula C10H9N2O2S+ B231747 1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
1-[(2-Nitro-3-thienyl)methyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Nitro-3-thienyl)methyl]pyridinium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NTMP and has been synthesized through several methods.
Scientific Research Applications
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. NTMP has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 1-[(2-Nitro-3-thienyl)methyl]pyridinium is not fully understood. However, it has been suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been proposed that NTMP may inhibit the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been found to have several biochemical and physiological effects. This compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. NTMP has also been found to inhibit the growth of bacterial biofilms, which are communities of microorganisms that are highly resistant to antibiotics. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2-Nitro-3-thienyl)methyl]pyridinium in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its low toxicity in mammalian cells, which makes it a safer alternative to traditional antibiotics. However, one limitation of using NTMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-[(2-Nitro-3-thienyl)methyl]pyridinium. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of NTMP's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of infectious diseases.
Synthesis Methods
1-[(2-Nitro-3-thienyl)methyl]pyridinium can be synthesized through several methods, including the reaction between 2-nitrothiophene and pyridine. This reaction is carried out in the presence of a catalyst, such as zinc chloride, and results in the formation of NTMP. Other methods of synthesis include the reaction between 2-chloro-3-nitrothiophene and pyridine, which is catalyzed by sodium hydride.
properties
Molecular Formula |
C10H9N2O2S+ |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChI Key |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
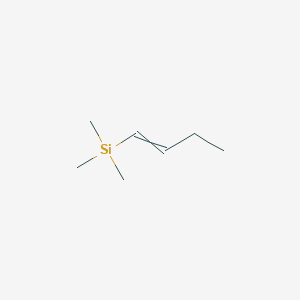
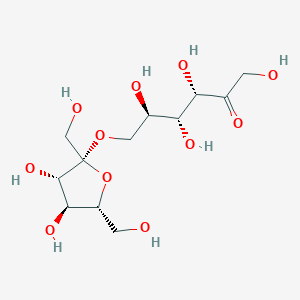
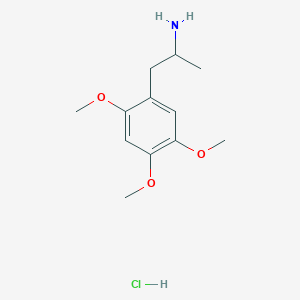
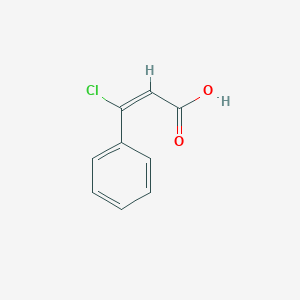

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
